Cyanin

Catalog No.
S592045
CAS No.
20905-74-2
M.F
C27H31O16+
M. Wt
611.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanin

CAS Number

20905-74-2

Product Name

Cyanin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C27H31O16+

Molecular Weight

611.5 g/mol

InChI

InChI=1S/C27H30O16/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27/h1-6,17-24,26-29,33-38H,7-8H2,(H2-,30,31,32)/p+1/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1

InChI Key

RDFLLVCQYHQOBU-ZOTFFYTFSA-O

SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Cyanin is an anthocyanin cation that is cyanidin(1+) carrying two beta-D-glucosyl residues at positions 3 and 5. It has a role as a plant metabolite. It is an anthocyanin cation and a beta-D-glucoside. It derives from a cyanidin cation. It is a conjugate acid of a cyanin betaine.

Cyanin (CAS 20905-74-2), the 3,5-O-diglucoside derivative of cyanidin, is a premium anthocyanin reference material and bioactive pigment[1]. Characterized by its flavylium cation core substituted with two β-D-glucosyl residues, it exhibits enhanced water solubility and structural rigidity compared to its aglycone counterpart [1]. In industrial and analytical procurement, Cyanin is primarily sourced as a high-purity analytical standard for botanical authentication (e.g., pomegranate, red wine, and red cabbage extracts) and as a highly stable colorant in food chemistry and cosmetics. Its dual-glycosylation profile fundamentally alters its thermal and pH-dependent behavior, making it a critical selection for workflows where standard monoglucosides suffer from rapid degradation [1].

Procuring generic cyanidin or the more common cyanidin-3-O-glucoside (kuromanin) as a substitute for Cyanin leads to significant process and analytical failures [1]. The unmodified cyanidin aglycone is highly unstable, rapidly degrading under ambient oxidative conditions and exhibiting poor aqueous solubility [1]. While cyanidin-3-O-glucoside is widely available, it lacks the critical 5-O-glucosyl moiety, rendering it highly susceptible to thermal degradation, hypsochromic shifting, and hydration into a colorless hemiketal at mildly acidic to neutral pH [2]. Furthermore, in quality control applications, substituting Cyanin with a monoglucoside completely invalidates the chromatographic authentication of specific high-value botanicals, as the 3,5-diglucoside is the definitive marker for detecting adulteration in complex matrices [1].

Thermal Stability and Color Retention in Aqueous Processing

Under elevated thermal stress, the glycosylation pattern of anthocyanins dictates their survivability. Cyanidin-3,5-diglucoside demonstrates superior thermal stability, maintaining its color integrity without significant hypsochromic shifting upon heating [1]. In direct contrast, cyanidin-3-O-glucoside undergoes rapid thermal degradation, exhibiting a dramatic hypsochromic shift and an increased brown index (BI > 1) after 180 minutes at 55°C [2]. The addition of the 5-O-glucosyl group structurally shields the core molecule, preventing the rapid browning observed in monoglucosides [1].

Evidence DimensionThermal color stability and Brown Index (BI)
Target Compound DataMaintains structural and color integrity upon heating (BI < 1.0)
Comparator Or BaselineCyanidin-3-O-glucoside exhibits rapid degradation and browning (BI > 1.09)
Quantified DifferencePrevention of hypsochromic shift and browning under thermal stress
ConditionsAqueous solution, pH 7.0, 55°C for >180 minutes

Justifies the procurement of the 3,5-diglucoside for high-temperature extraction processes and pasteurized formulations where monoglucosides fail.

Resistance to pH-Induced Hydration and Color Loss

Anthocyanins are notoriously sensitive to pH changes, often losing their vibrant color in neutral environments. The 3,5-diglucosylation in Cyanin provides critical steric hindrance, which stabilizes the red flavylium cation against nucleophilic attack by water [1]. While cyanidin-3-glucoside and the aglycone rapidly undergo hydration to form the colorless carbinol pseudobase (hemiketal) at pH levels above 4.0, Cyanin shifts this equilibrium, maintaining its chromatic properties at higher pH ranges [1].

Evidence DimensionResistance to nucleophilic water attack (hydration)
Target Compound Data3,5-diglucoside structure sterically hinders hemiketal formation, preserving color
Comparator Or BaselineCyanidin-3-glucoside rapidly hydrates to a colorless pseudobase at pH > 4.0
Quantified DifferenceExtended color retention in mildly acidic to neutral pH
ConditionsMildly acidic to neutral aqueous environments (pH 4.0 - 7.0)

Essential for selecting a reliable colorimetric standard or pigment in neutral-pH formulations, preventing unexpected color loss during product shelf-life.

Chromatographic Specificity for Botanical Authentication

In quality control and pharmacognosy, the exact glycosylation profile is used to detect adulteration. Cyanidin-3,5-diglucoside serves as a primary, distinct LC-MS marker (m/z 611.16) for authenticating premium extracts like pomegranate and red cabbage [1]. Generic or adulterated berry extracts typically rely on the cheaper cyanidin-3-glucoside (m/z 449.10)[1]. Procuring the exact 3,5-diglucoside standard is therefore mandatory for validating the specific biosynthetic pathways of target botanicals and ensuring supply chain integrity [1].

Evidence DimensionMass-to-charge (m/z) specificity in LC-MS/MS
Target Compound DataCyanidin-3,5-diglucoside (m/z 611.16)
Comparator Or BaselineCyanidin-3-O-glucoside (m/z 449.10)
Quantified DifferenceAbsolute mass differentiation of 162.06 Da (one glucose unit)
ConditionsHPLC-ESI-MS/MS profiling of commercial botanical extracts

Mandates the procurement of the exact 3,5-diglucoside standard to legally and scientifically verify the authenticity of premium botanical raw materials.

Botanical Authentication and QA/QC Workflows

Cyanin is procured as a primary analytical standard in LC-MS/MS workflows to verify the authenticity of pomegranate, red cabbage, and specific red wine extracts. Its unique mass signature distinguishes high-value materials from cheaper, cyanidin-3-glucoside-dominated adulterants [1].

High-Temperature Food and Beverage Formulation

In industrial food science, Cyanin is selected as a stable natural colorant or marker in pasteurized or thermally processed products. Its superior thermal stability prevents the browning and degradation typical of monoglucosides during high-heat processing [2].

pH-Neutral Cosmetic and Topical Matrices

Cyanin is utilized in neutral-pH topical formulations where its 3,5-diglucoside structure resists hydration to the colorless hemiketal. This ensures prolonged color stability and active antioxidant presence compared to standard anthocyanins that rapidly degrade at pH 7.0 [3].

UNII

2U0001Z916

Other CAS

20905-74-2
2611-67-8

Wikipedia

Cyanidin-3,5-O-diglucoside

Dates

Last modified: 02-18-2024

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